molecular formula C28H29NO6 B11208009 benzo[d][1,3]dioxol-5-yl(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

benzo[d][1,3]dioxol-5-yl(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11208009
M. Wt: 475.5 g/mol
InChI Key: WJDVWBAMPAFOME-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. Common starting materials include benzodioxole derivatives and tetrahydroisoquinoline precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, tetrahydroisoquinoline derivatives are known for their potential as enzyme inhibitors, receptor agonists, or antagonists. They are investigated for their effects on various biological pathways.

Medicine

In medicine, these compounds are explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, and cardiovascular conditions. Their ability to interact with specific molecular targets makes them promising candidates for drug development.

Industry

Industrially, the compound may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline Derivatives: These compounds share a similar core structure and are studied for their diverse biological activities.

    Benzodioxole Derivatives: Compounds with the benzodioxole moiety are known for their aromatic properties and potential biological effects.

Uniqueness

The uniqueness of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C28H29NO6/c1-17-9-18(2)11-21(10-17)33-15-23-22-14-26(32-4)25(31-3)12-19(22)7-8-29(23)28(30)20-5-6-24-27(13-20)35-16-34-24/h5-6,9-14,23H,7-8,15-16H2,1-4H3

InChI Key

WJDVWBAMPAFOME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=C(C=C4)OCO5)OC)OC)C

Origin of Product

United States

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